molecular formula C17H17ClO3 B14092920 7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

Katalognummer: B14092920
Molekulargewicht: 304.8 g/mol
InChI-Schlüssel: NZPBSKYVYYDOAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is known for its unique chemical structure, which includes a chromen-2-one core substituted with a 1-chloroethylidene group and a cyclopentyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one typically involves the reaction of 4-methylchromen-2-one with 2-(1-chloroethylidene)cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-[2-(1-Bromoethylidene)cyclopentyl]oxy-4-methylchromen-2-one
  • 7-[2-(1-Iodoethylidene)cyclopentyl]oxy-4-methylchromen-2-one
  • 7-[2-(1-Fluoroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

Uniqueness

7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethylidene group and the cyclopentyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Eigenschaften

Molekularformel

C17H17ClO3

Molekulargewicht

304.8 g/mol

IUPAC-Name

7-[2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3

InChI-Schlüssel

NZPBSKYVYYDOAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.